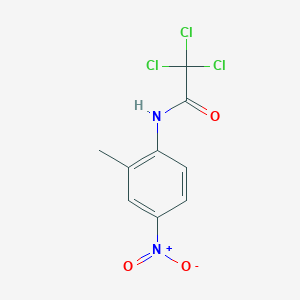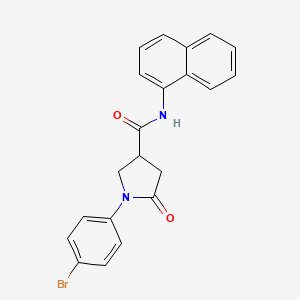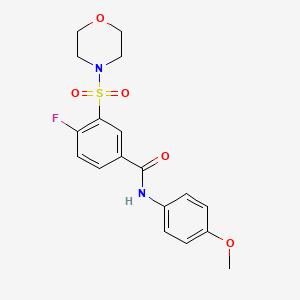![molecular formula C19H20Cl2N2O4 B5125130 2-(4-chlorophenoxy)-N'-[2-(4-chlorophenoxy)acetyl]-N'-propan-2-ylacetohydrazide](/img/structure/B5125130.png)
2-(4-chlorophenoxy)-N'-[2-(4-chlorophenoxy)acetyl]-N'-propan-2-ylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N’-[2-(4-chlorophenoxy)acetyl]-N’-propan-2-ylacetohydrazide is a chemical compound known for its applications in various fields including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes chlorophenoxy groups and an acetohydrazide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N’-[2-(4-chlorophenoxy)acetyl]-N’-propan-2-ylacetohydrazide typically involves multiple steps. One common method starts with the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form 2-chloro-4-(4-chlorophenoxy)-hypnone .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenoxy)-N’-[2-(4-chlorophenoxy)acetyl]-N’-propan-2-ylacetohydrazide can undergo various chemical reactions including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N’-[2-(4-chlorophenoxy)acetyl]-N’-propan-2-ylacetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N’-[2-(4-chlorophenoxy)acetyl]-N’-propan-2-ylacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chlorophenoxyacetic acid: Known for its use as a plant growth regulator.
2-chloro-4-(4-chlorophenoxy)-hypnone: An intermediate in the synthesis of agricultural fungicides
Uniqueness
2-(4-chlorophenoxy)-N’-[2-(4-chlorophenoxy)acetyl]-N’-propan-2-ylacetohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual chlorophenoxy groups and acetohydrazide moiety make it versatile for various applications, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N'-[2-(4-chlorophenoxy)acetyl]-N'-propan-2-ylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4/c1-13(2)23(19(25)12-27-17-9-5-15(21)6-10-17)22-18(24)11-26-16-7-3-14(20)4-8-16/h3-10,13H,11-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMIISYCBTXNBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(=O)COC1=CC=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid](/img/structure/B5125048.png)

![1-Ethoxy-3-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]benzene](/img/structure/B5125073.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5125081.png)
![17-(2,4-dimethylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5125084.png)
![(5E)-5-[[3-chloro-4-[3-(2-chlorophenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5125092.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine](/img/structure/B5125095.png)

![4-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5125110.png)
![3-{[(2-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5125122.png)

![2-[[1-(1-Adamantyl)ethylamino]methyl]phenol;hydrochloride](/img/structure/B5125138.png)
![7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5125145.png)
